molecular formula C9H7ClF3N B2594943 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2418693-06-6

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B2594943
CAS No.: 2418693-06-6
M. Wt: 221.61
InChI Key: FBWFCEIXNGQPSD-UHFFFAOYSA-N
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Description

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 4-position and a trifluoromethylcyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and trifluoromethylcyclopropane.

    Reaction Conditions: The key step involves the formation of the carbon-carbon bond between the pyridine ring and the trifluoromethylcyclopropyl group. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
The incorporation of fluorine into drug candidates has been shown to enhance bioactivity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic properties, which can lead to increased efficacy in therapeutic applications. For instance, the trifluoromethyl group in 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine may enhance binding affinity to biological targets due to increased lipophilicity .

2. Interaction Studies:
Research indicates that compounds similar to this compound can interact significantly with enzymes or receptors involved in critical biological pathways. This compound's unique steric and electronic properties make it a promising scaffold for the development of new pharmaceuticals targeting various diseases .

3. Examples of Related Fluorinated Drugs:
Fluorinated drugs have become increasingly prevalent in modern medicine, constituting approximately 25% of small-molecule drugs on the market. Notable examples include:

  • Ezetimibe: A cholesterol absorption inhibitor that benefits from fluorination for enhanced potency and metabolic stability.
  • Celecoxib: A COX-2 selective nonsteroidal anti-inflammatory drug that incorporates fluorine to improve its pharmacological profile .

Agrochemicals

1. Herbicidal Applications:
The compound is also being investigated for its potential use as a herbicide. Substituted pyridine compounds, including variants of this compound, have demonstrated herbicidal activity against various unwanted vegetation. The specific structural features of these compounds allow for selective action in monocotyledonous crops, making them suitable candidates for agricultural applications .

2. Development of Crop Protection Agents:
Research into the formulation of agrochemical compositions containing this compound suggests its utility in developing selective herbicides that minimize damage to desirable crops while effectively controlling harmful plants. This application is particularly relevant in the context of sustainable agriculture practices .

Table 1: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryDrug development with enhanced bioactivity and stabilityEzetimibe, Celecoxib
Interaction StudiesBinding affinity studies with biological targetsTargeting enzymes/receptors
AgrochemicalsHerbicidal activity against unwanted vegetationSelective herbicides for monocot crops
Crop Protection AgentsDevelopment of formulations for effective weed controlFormulations targeting specific harmful plants

Case Study Insights

  • A study on fluorinated compounds highlighted their role in enhancing metabolic stability during drug development, illustrating the importance of structural modifications like those found in this compound .
  • Research into herbicidal applications showed that substituted pyridine compounds could effectively control weeds while preserving crop health, indicating their potential as environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of the trifluoromethylcyclopropyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a trifluoromethyl cyclopropyl moiety attached to a pyridine ring. This unique combination enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing effects, which can stabilize interactions with target proteins. This compound may influence various signaling pathways, leading to altered cellular responses.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Fluorinated compounds often demonstrate enhanced potency against various cancer cell lines.
  • Antimicrobial Properties : Many pyridine derivatives show effectiveness against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Some studies suggest potential applications in treating neurological disorders.

Anticancer Activity

A study highlighted the enhanced potency of trifluoromethyl-containing compounds against cancer cell lines. For instance, the introduction of a trifluoromethyl group significantly increased the activity of certain tyrosine kinase inhibitors compared to their non-fluorinated counterparts . In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer models.

Antimicrobial Activity

Research into fluorinated pyridines has shown promising results against bacterial strains. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In one study, derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectivePotential applications in neurological disorders

Properties

IUPAC Name

4-chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFCEIXNGQPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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